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molecular formula C14H15F2NO6 B8811794 Diethyl 2-(2,6-difluoro-4-nitrophenyl)-2-methylmalonate

Diethyl 2-(2,6-difluoro-4-nitrophenyl)-2-methylmalonate

Cat. No. B8811794
M. Wt: 331.27 g/mol
InChI Key: QCWKGBLHURCOCP-UHFFFAOYSA-N
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Patent
US09221786B2

Procedure details

A solution of commercially available 3,4,5-trifluoro-nitrobenzene (25b) (5.0 mL, 42.8 mmol), diethyl methylmalonate (6.1 mL, 35.7 mmol), and sodium hydroxide (1.54 g, 38.5 mmol) in DMF (55 mL) was allowed to react in the same manner as in (a) in Production Example 1. The crude product was subjected to silica gel column chromatography and elution with an n-hexane/ethyl acetate (10:1) solution to give 9.1 g (63%) of compound (26b) of interest as clear brown oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Three
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
55 mL
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([F:9])[C:7]=1F.[CH3:13][CH:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16].[OH-].[Na+]>CN(C=O)C>[F:9][C:6]1[CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=[C:2]([F:1])[C:7]=1[C:14]([CH3:13])([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:20]([O:22][CH2:23][CH3:24])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)[N+](=O)[O-]
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
1.54 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
55 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The crude product was subjected to silica gel column chromatography and elution with an n-hexane/ethyl acetate (10:1) solution

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)C(C(=O)OCC)(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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